molecular formula C20H19N3O4 B11351583 Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate CAS No. 53493-73-5

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate

Cat. No.: B11351583
CAS No.: 53493-73-5
M. Wt: 365.4 g/mol
InChI Key: UBDCTEPGQSNTRI-UHFFFAOYSA-N
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Description

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-acetylaminobenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the quinoxaline ring. The final step involves the esterification of the resulting compound with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenyl-2H-benzo[b][1,4]thiazine-2-carboxylate: Similar structure but with a thiazine ring instead of a quinoxaline ring.

    Ethyl phenylacetate: Simpler structure with a phenyl group attached to an acetate ester.

Uniqueness

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is unique due to its combination of functional groups and the presence of the quinoxaline ring, which imparts specific chemical and biological properties not found in simpler compounds .

Biological Activity

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is a synthetic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antiviral, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O4. Its structure features a quinoxaline core, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities. The presence of an acetylamino group and an ethyl ester moiety enhances its solubility and bioactivity.

Antiviral Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit promising antiviral properties. A systematic review highlighted that certain quinoxaline compounds demonstrated significant activity against human cytomegalovirus (HCMV), with effective concentrations (EC50) lower than 0.05 µM, showcasing their potential as antiviral agents .

Antifungal Activity

Quinoxaline derivatives have also shown antifungal activity. A study reported that compounds with similar structural features displayed potent antifungal effects against various fungal strains, suggesting that modifications in the quinoxaline structure can enhance antifungal properties . The structure–activity relationship (SAR) studies indicated that the β-keto-enol pharmacophore is crucial for this activity.

Anticancer Potential

The anticancer potential of this compound has been explored through in vitro assays. Some quinoxaline derivatives have exhibited cytotoxic effects against cancer cell lines with EC50 values in the micromolar range. For instance, certain derivatives demonstrated better activity than existing chemotherapeutic agents, indicating their potential as anticancer drugs .

In Vitro Studies

  • Antiviral Efficacy : In comparative studies against HCMV, certain quinoxaline derivatives exhibited EC50 values comparable to standard antiviral drugs like ganciclovir, suggesting their potential as effective antiviral agents .
  • Antifungal Activity : A series of synthesized quinoxaline derivatives were tested against fungal pathogens, displaying minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungals .
  • Cytotoxicity in Cancer Cells : In studies involving various cancer cell lines, some derivatives showed significant cytotoxicity with EC50 values indicating strong growth inhibition compared to controls .

Summary of Findings

Activity Type Effective Concentration (EC50) Reference
Antiviral< 0.05 µM
AntifungalMIC values < 12.5 µg/mL
AnticancerEC50 values ranging from 32.9 µM to 63.2 µM

Properties

CAS No.

53493-73-5

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]acetate

InChI

InChI=1S/C20H19N3O4/c1-3-27-18(25)12-23-17-11-7-6-10-16(17)22-19(20(23)26)14-8-4-5-9-15(14)21-13(2)24/h4-11H,3,12H2,1-2H3,(H,21,24)

InChI Key

UBDCTEPGQSNTRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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